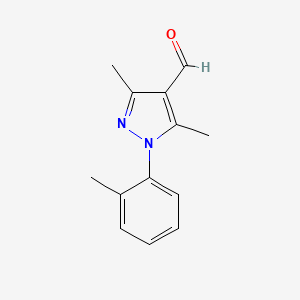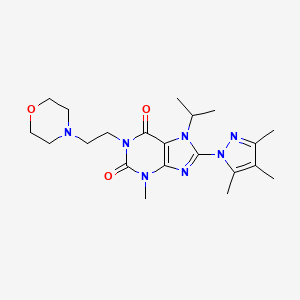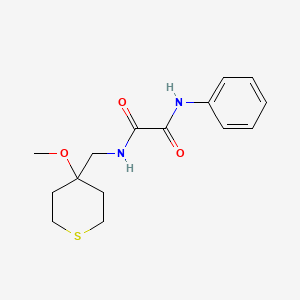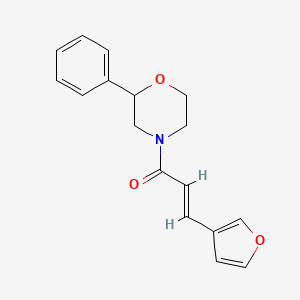
3,5-dimetil-1-(2-metilfenil)-1H-pirazol-4-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with a pyrazole core
Aplicaciones Científicas De Investigación
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
Target of Action
The compound 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3,5-Dimethyl-1-o-tolyl-1H-pyrazole-4-carbaldehyde, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to be effective against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a way that results in potent antileishmanial and antimalarial activities . The compound’s interaction with its targets leads to changes that inhibit the growth of the pathogens .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, leading to its antileishmanial and antimalarial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine: A similar compound with an amine group instead of an aldehyde group.
{[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine: Another derivative with a methylamine functional group.
Uniqueness
3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds cannot. This functional group also contributes to its potential biological activities and applications in various fields.
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-6-4-5-7-13(9)15-11(3)12(8-16)10(2)14-15/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWICIXTAYJZCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2380466.png)



![4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1-(4-methylbenzoyl)-1H-pyrazole](/img/structure/B2380472.png)

![3,4-diethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2380474.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2380479.png)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-methoxypyridine-3-carboxamide](/img/structure/B2380480.png)




